![molecular formula C26H25N5O2 B2728721 N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251613-72-5](/img/structure/B2728721.png)
N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a benzyl group, a phenyl group, a 1,2,4-oxadiazole ring, a pyridine ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The 1,2,4-oxadiazole ring and the pyridine ring are aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing 1,2,4-oxadiazole rings, pyridine rings, and piperidine rings are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural motifs. For instance, the presence of the aromatic rings could contribute to its stability and possibly its solubility in certain solvents .Aplicaciones Científicas De Investigación
Design and Synthesis of Novel Inhibitors
The compound has been explored as part of the design and synthesis of novel inhibitors targeting specific enzymes or receptors. For example, analogues incorporating the piperidine moiety have been developed as Mycobacterium tuberculosis GyrB inhibitors. This research avenue is crucial for addressing the urgent need for new antituberculosis agents, given the increasing prevalence of drug-resistant strains of the bacterium. Such studies highlight the compound's role in the development of potential therapeutics against infectious diseases (Jeankumar et al., 2013).
Antimicrobial Activity
Another significant area of application involves the synthesis and evaluation of N-substituted derivatives for their antimicrobial properties. These studies have demonstrated that certain derivatives exhibit moderate to potent activity against both Gram-positive and Gram-negative bacteria, underscoring the compound's potential as a backbone for developing new antimicrobial agents. The structural flexibility provided by the compound allows for the exploration of a wide range of biological activities, paving the way for novel antibiotics (Khalid et al., 2016).
Antipsychotic Agent Development
The compound's framework has been adapted in the synthesis of heterocyclic carboxamides with potential as antipsychotic agents. Through in vitro and in vivo studies, derivatives have shown promising activities, suggesting their utility in exploring new treatments for psychiatric disorders. This application is particularly relevant given the ongoing need for antipsychotic medications with improved efficacy and reduced side effects (Norman et al., 1996).
Anti-tuberculosis and Antimycobacterial Research
Compounds derived from the N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide scaffold have been synthesized and evaluated for their anti-tuberculosis and antimycobacterial activities. These studies contribute significantly to the ongoing search for novel therapeutic agents against tuberculosis, a major global health challenge. Research in this area not only advances our understanding of the biological mechanisms underlying tuberculosis but also opens new pathways for the treatment of this and related infectious diseases (Samala et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c32-25(28-18-19-8-3-1-4-9-19)21-13-16-31(17-14-21)24-22(12-7-15-27-24)26-29-23(30-33-26)20-10-5-2-6-11-20/h1-12,15,21H,13-14,16-18H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUHBRIJYIWVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

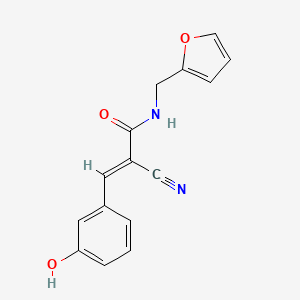
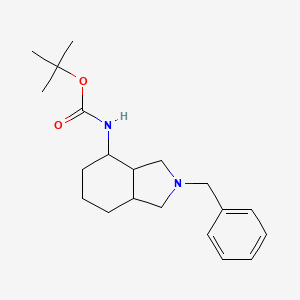

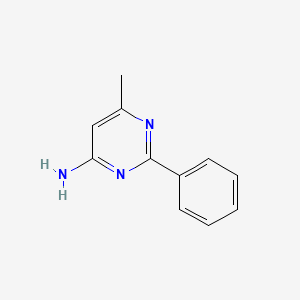
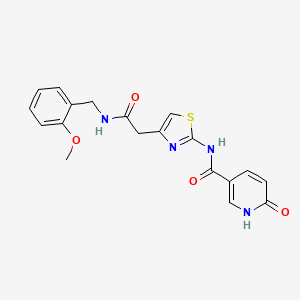
![N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2728647.png)

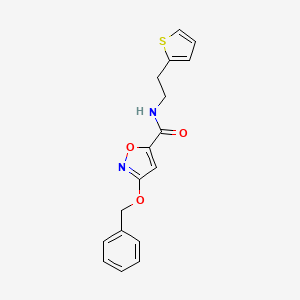
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B2728651.png)
![2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2728654.png)

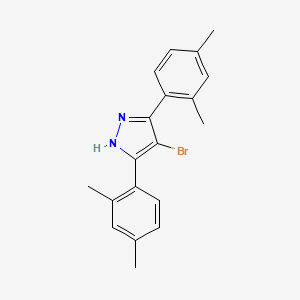
![4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2728660.png)
